7-[(3-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Overview
Description
7-[(3-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenol with methoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization and trifluoromethylation reactions under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-[(3-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: Halogenation and nitration reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
7-[(3-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(3-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 7-METHOXY-3-(4-METHOXYPHENYL)-2-METHYL-4H-CHROMEN-4-ONE
- 7-METHOXY-2-METHYL-3-(2-METHYLPHENYL)-4H-CHROMEN-4-ONE
- 7-METHOXY-3-(4-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Uniqueness
The uniqueness of 7-[(3-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF3O4/c1-30-19-8-3-2-7-17(19)21-22(29)18-10-9-16(12-20(18)32-23(21)24(26,27)28)31-13-14-5-4-6-15(25)11-14/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWHBOWLMBEVRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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